molecular formula C17H14F4N2O5 B13864628 4-Desacetamido-4-fluoro Andarine-D4

4-Desacetamido-4-fluoro Andarine-D4

Katalognummer: B13864628
Molekulargewicht: 406.32 g/mol
InChI-Schlüssel: KJMFOTCDISOHDX-RSZOILJCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-Desacetamido-4-fluoro Andarine-D4 involves the incorporation of deuterium atoms into the molecular structure of 4-Desacetamido-4-fluoro Andarine. The specific synthetic routes and reaction conditions for this process are not widely documented in public literature. the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . Industrial production methods would likely involve similar techniques but on a larger scale, ensuring high purity and isotopic labeling efficiency.

Analyse Chemischer Reaktionen

4-Desacetamido-4-fluoro Andarine-D4 can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Wirkmechanismus

The mechanism of action of 4-Desacetamido-4-fluoro Andarine-D4 involves its use as a stable isotope label. This allows for the precise tracking and quantification of individual atoms in metabolic pathways. The deuterium atoms in the compound do not significantly alter its molecular properties but may slightly affect metabolic kinetics. This labeling helps distinguish between endogenous and exogenous metabolites, reducing false positives and aiding in the reconstruction of metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

4-Desacetamido-4-fluoro Andarine-D4 is unique due to its deuterium labeling, which provides advantages in tracking and quantification in metabolic studies. Similar compounds include:

Eigenschaften

Molekularformel

C17H14F4N2O5

Molekulargewicht

406.32 g/mol

IUPAC-Name

(2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(2,3,5,6-tetradeuterio-4-fluorophenoxy)propanamide

InChI

InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1/i2D,3D,5D,6D

InChI-Schlüssel

KJMFOTCDISOHDX-RSZOILJCSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O)[2H])[2H])F)[2H]

Kanonische SMILES

CC(COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.